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molecular formula C14H10Cl2INO3S B8532030 Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate

Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate

Cat. No. B8532030
M. Wt: 470.1 g/mol
InChI Key: TZTGZGUYZQUELR-UHFFFAOYSA-N
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Patent
US06150522

Procedure details

Prepared essentially as described in EXAMPLE 1, Step A from 5.0 g 2-amino-4-chloro-5-iodobenzoic acid methyl ester and 2.8 g (5-chlorothiophen-2-yl)acetyl chloride (also prepared essentially as described in EXAMPLE 1) to give the title compound (5.0 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
(5-chlorothiophen-2-yl)acetyl chloride
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[C:7]([Cl:11])=[CH:6][C:5]=1[NH2:12].[Cl:14][C:15]1[S:19][C:18]([CH2:20][C:21](Cl)=[O:22])=[CH:17][CH:16]=1>>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[C:7]([Cl:11])=[CH:6][C:5]=1[NH:12][C:21](=[O:22])[CH2:20][C:18]1[S:19][C:15]([Cl:14])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)I)Cl)N)=O
Step Two
Name
(5-chlorothiophen-2-yl)acetyl chloride
Quantity
2.8 g
Type
reactant
Smiles
ClC1=CC=C(S1)CC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared essentially
CUSTOM
Type
CUSTOM
Details
also prepared essentially

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)I)Cl)NC(CC=1SC(=CC1)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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